molecular formula C17H24N4O B14152425 2-(4-Ethylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone CAS No. 727392-11-2

2-(4-Ethylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

Cat. No.: B14152425
CAS No.: 727392-11-2
M. Wt: 300.4 g/mol
InChI Key: GZANWKKCKFWEGF-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with an appropriate alkylating agent.

    Introduction of the pyrazole moiety: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Coupling of the two moieties: The final step involves the coupling of the piperazine and pyrazole moieties through a suitable linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone would depend on its specific biological target. Generally, compounds of this type can interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert their effects. The exact pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethylpiperazin-1-yl)-3-phenylpropan-1-one: Similar structure but lacks the pyrazole ring.

    2-(4-Methylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-(4-Ethylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone is unique due to the presence of both the piperazine and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

CAS No.

727392-11-2

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C17H24N4O/c1-2-19-10-12-20(13-11-19)14-17(22)21-16(8-9-18-21)15-6-4-3-5-7-15/h3-7,9,16H,2,8,10-14H2,1H3

InChI Key

GZANWKKCKFWEGF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2C(CC=N2)C3=CC=CC=C3

solubility

38 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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